molecular formula C17H19ClN2O B6916187 (6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone

(6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone

Cat. No.: B6916187
M. Wt: 302.8 g/mol
InChI Key: NOXZIDRDDQYSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chloro group at the 6-position and a methanone group linked to a 3-methylazepane moiety at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This can result in the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone is unique due to the presence of the azepane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets and increases its potential as a therapeutic agent .

Properties

IUPAC Name

(6-chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-12-5-2-3-8-20(11-12)17(21)15-10-14(18)9-13-6-4-7-19-16(13)15/h4,6-7,9-10,12H,2-3,5,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXZIDRDDQYSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN(C1)C(=O)C2=C3C(=CC(=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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